DMABA-d4 NHS Ester
Overview
Description
Mechanism of Action
Target of Action
The primary target of DMABA-d4 NHS Ester is the major phospholipid component of the cell membrane, Phosphatidylethanolamine (PE) . PE lipids are important components of cell membranes and biochemical pathways of fatty acid synthesis that contain abundant polyunsaturated fatty acyl groups .
Mode of Action
This compound chemically reacts with the primary amine groups of PE . This interaction facilitates the use of electrospray tandem mass spectrometry for the detection of diacyl, ether, and plasmalogen PE lipids that cannot be readily observed otherwise .
Biochemical Pathways
The interaction of this compound with PE affects the biochemical pathways of fatty acid synthesis. The compound’s action on PE lipids can lead to changes in the distribution of PE lipids and the formation of novel PE lipid products .
Pharmacokinetics
This compound is a deuterium-labeled compound . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The result of this compound’s action is the detection of all PE subclasses labeled with DMABA . This allows for the observation of changes in the distribution of PE lipids and the formation of novel PE lipid products .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and storage conditions . These factors can affect the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
DMABA-d4 NHS Ester chemically reacts with the primary amine groups of the major phospholipid component of the cell membrane, Phosphatidylethanolamine (PE) . Through precursor ion scanning, all PE subclasses labeled with DMABA can be detected . This interaction facilitates the use of electrospray tandem mass spectrometry for the detection of diacyl, ether, and plasmalogen PE lipids that cannot be readily observed otherwise .
Cellular Effects
This compound helps in assessing the distribution of phosphatidylethanolamine in RAW 264.7 cells . It is used for derivatization studies , which can provide insights into the effects of this product on various types of cells and cellular processes.
Molecular Mechanism
The molecular mechanism of this compound involves its reaction with the primary amine group of PE lipids . This reaction facilitates the use of electrospray tandem mass spectrometry for the detection of diacyl, ether, and plasmalogen PE lipids .
Metabolic Pathways
This compound is involved in the metabolic pathways related to the metabolism of PE lipids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DMABA-d4 NHS ester involves the reaction of 4-(dimethylamino)benzoic acid-d4 with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide. The reaction typically occurs in an anhydrous solvent like dimethylformamide or dichloromethane under inert atmosphere conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, purification steps, and ensuring the stability of the product during storage and transportation .
Chemical Reactions Analysis
Types of Reactions
DMABA-d4 NHS ester primarily undergoes substitution reactions, where the N-hydroxysuccinimide ester group reacts with primary amines to form stable amide bonds .
Common Reagents and Conditions
Reagents: Primary amines, coupling agents like dicyclohexylcarbodiimide.
Conditions: Anhydrous solvents (dimethylformamide, dichloromethane), inert atmosphere (nitrogen or argon), room temperature to slightly elevated temperatures
Major Products
The major product formed from the reaction of this compound with primary amines is the corresponding amide derivative .
Scientific Research Applications
DMABA-d4 NHS ester is extensively used in scientific research for the following applications:
Chemistry: Used as a derivatizing agent for the detection and quantification of phosphatidylethanolamine lipids via mass spectrometry
Biology: Facilitates the study of lipidomics by enabling the detection of various lipid subclasses and their oxidized products
Medicine: Assists in the investigation of lipid-related diseases by providing insights into lipid metabolism and oxidative stress
Industry: Utilized in the development of analytical methods for lipid analysis in pharmaceutical and biotechnology industries
Comparison with Similar Compounds
Similar Compounds
- 4-(Dimethylamino)benzoic acid N-hydroxysuccinimide ester
- 4-(Dimethylamino)benzoic acid-d6 N-hydroxysuccinimide ester
- 4-(Dimethylamino)benzoic acid-d10 N-hydroxysuccinimide ester
Uniqueness
DMABA-d4 NHS ester is unique due to its deuterium labeling, which provides a distinct mass shift in mass spectrometry analysis. This allows for more accurate quantification and differentiation of lipid species compared to its non-deuterated counterparts .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2,3,5,6-tetradeuterio-4-(dimethylamino)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-14(2)10-5-3-9(4-6-10)13(18)19-15-11(16)7-8-12(15)17/h3-6H,7-8H2,1-2H3/i3D,4D,5D,6D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNGFZOAQGYOQTG-LNFUJOGGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)ON2C(=O)CCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)ON2C(=O)CCC2=O)[2H])[2H])N(C)C)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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